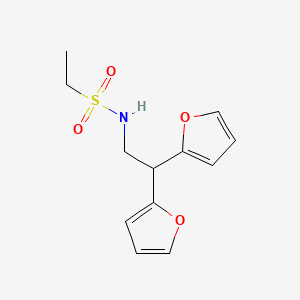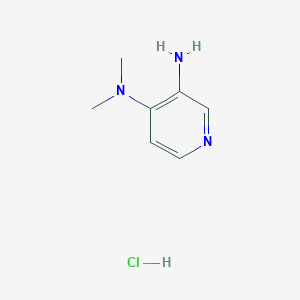
4-N,4-N-Dimethylpyridine-3,4-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-N,4-N-Dimethylpyridine-3,4-diamine;hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3 and its molecular weight is 173.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Material Properties
A diamine monomer containing heterocyclic pyridine and triphenylamine groups, resembling the structure of 4-N,4-N-Dimethylpyridine-3,4-diamine;hydrochloride, was used to synthesize novel polyimides. These polyimides exhibited high glass transition temperatures, excellent mechanical and thermal properties, and were soluble in various organic solvents. Notably, the polymer derived from this diamine with 4,4′-hexafluoroisopropylidenediphthalic anhydride showed strong orange fluorescence in THF solution after protonation, indicating potential applications in fluorescence-based technologies (Wang et al., 2008).
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride, a salt form of a related compound, was utilized as a recyclable catalyst for the acylation of inert alcohols and phenols. The detailed reaction mechanism revealed the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride as an intermediate, highlighting the compound's role in facilitating chemical transformations (Liu et al., 2014).
Fluorescent and Thermally Stable Polymers
Novel polyamides and poly(amide-imide)s containing a pyridine moiety, synthesized from a diamine resembling this compound, displayed high solubility, thermal stability, and strong fluorescence in NMP solution. These polymers' inherent viscosities and solubility in common organic solvents make them suitable for various industrial applications, especially where high thermal stability and fluorescence are desired (Mingfu Huang et al., 2012).
Properties
IUPAC Name |
4-N,4-N-dimethylpyridine-3,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10(2)7-3-4-9-5-6(7)8;/h3-5H,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDJPEFMNGKBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
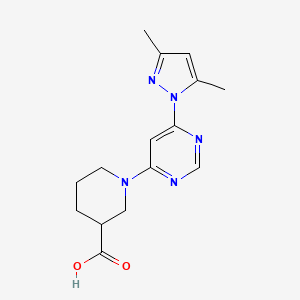
![2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B3004492.png)
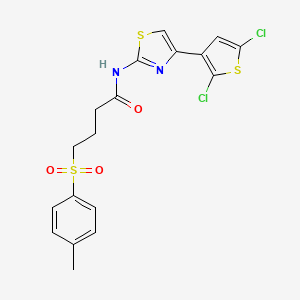
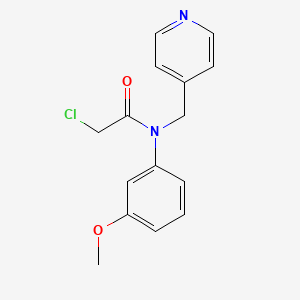

![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)
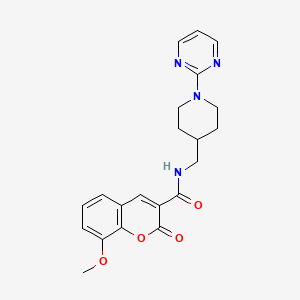
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3004505.png)
![4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3004507.png)
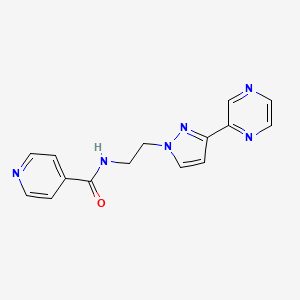
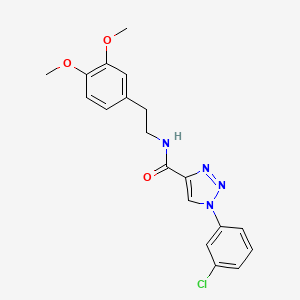
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004510.png)
